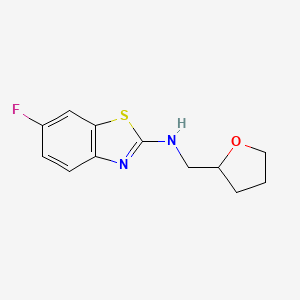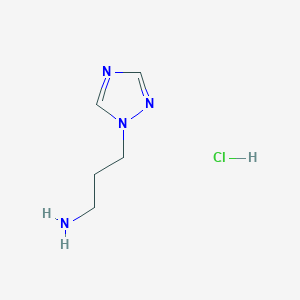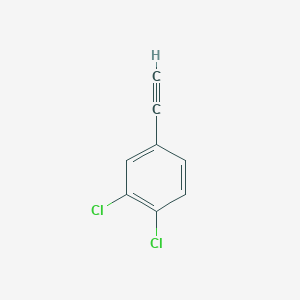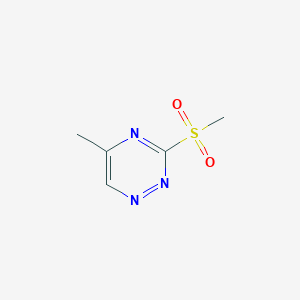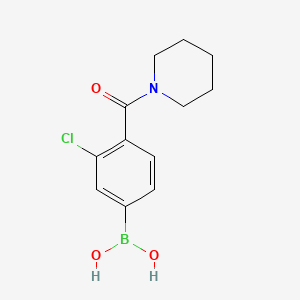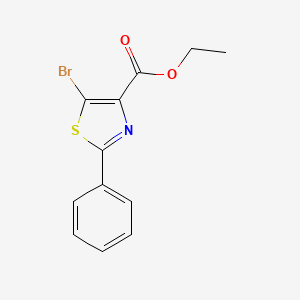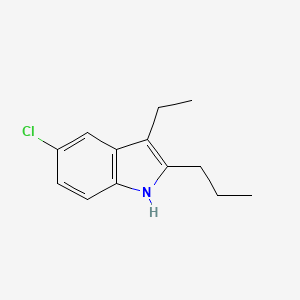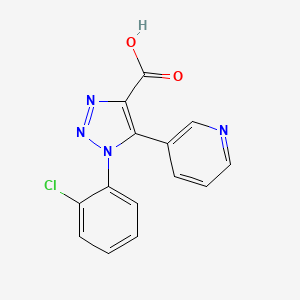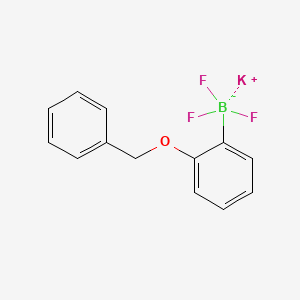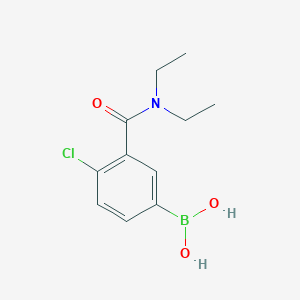
4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Übersicht
Beschreibung
4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid, more commonly known as 4-Cl-3-DECPBA, is an organoboronic acid compound with a wide range of applications in scientific research. 4-Cl-3-DECPBA is a versatile compound, with a wide variety of uses such as chemical synthesis, biochemical research, and clinical studies. This compound has been used in the synthesis of a variety of compounds, including pharmaceuticals, and in the development of new drugs. In addition, 4-Cl-3-DECPBA has been used in biochemical research to study the mechanisms of action of various compounds, as well as in clinical studies to assess the safety and efficacy of new drugs.
Wissenschaftliche Forschungsanwendungen
Optical Modulation and Sensor Development
Phenylboronic acids, including derivatives like 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid, have been utilized for the optical modulation of single-walled carbon nanotubes (SWNTs) for saccharide recognition. This application is significant in the development of non-enzymatic glucose sensors, which are crucial for diabetes management. The structure-function relationship of phenylboronic acid-grafted polymers demonstrates their utility in enhancing the photoluminescence quantum yield of SWNTs, facilitating the selective recognition of saccharides (Mu et al., 2012).
Drug Delivery Systems
Phenylboronic acid derivatives have been engineered into nanoparticles for targeted drug delivery. By decorating nanoparticles with phenylboronic acid, researchers have enhanced tumor-targeting capabilities and improved tumor accumulation and antitumor effects. This innovation opens new avenues for chemotherapy, where specific targeting and reduced systemic toxicity are paramount (Wang et al., 2016).
Supramolecular Chemistry
In supramolecular chemistry, phenylboronic acids are key components for designing and synthesizing supramolecular assemblies. These compounds form reversible complexes with polyols, facilitating their use in creating dynamic, responsive materials. Such materials have applications in self-healing hydrogels and stimuli-responsive systems, demonstrating the versatility of phenylboronic acid derivatives in material science (Pedireddi & Seethalekshmi, 2004).
Synthesis of Complex Molecules
Phenylboronic acid derivatives play a critical role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone in constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules. The ortho-substituent on phenylboronic acids, such as this compound, has been found to catalyze dehydrative condensation reactions efficiently, highlighting their importance in peptide synthesis and drug development (Wang, Lu, & Ishihara, 2018).
Eigenschaften
IUPAC Name |
[4-chloro-3-(diethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-7-8(12(16)17)5-6-10(9)13/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDCVUGASMQNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661219 | |
| Record name | [4-Chloro-3-(diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871332-68-2 | |
| Record name | [4-Chloro-3-(diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



